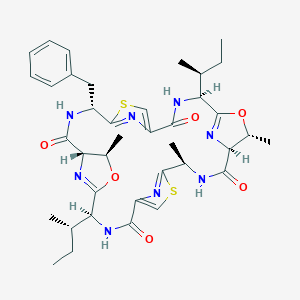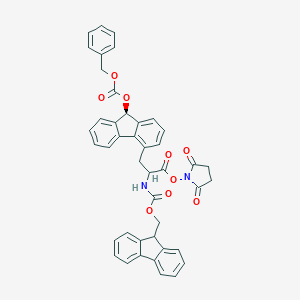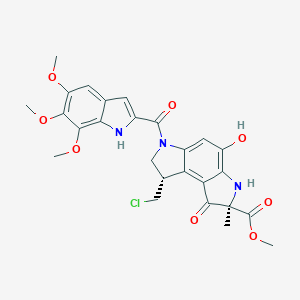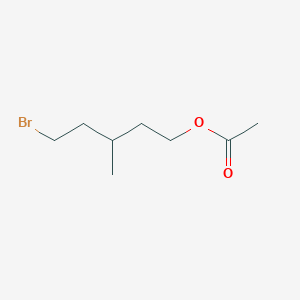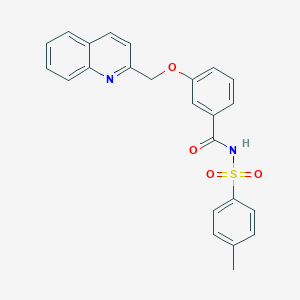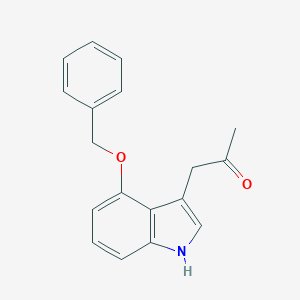
4-Benzyloxyindole-3-acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxyindole-3-acetone is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol . It is a white solid widely used in organic synthesis due to its unique structure and diverse reactivity . This compound serves as a versatile building block for the synthesis of various biologically active compounds, making it valuable in pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyindole-3-acetone typically involves the following steps:
Starting Material: The synthesis begins with indole, a significant heterocyclic system in natural products and drugs.
Benzylation: The indole is benzylated to form 4-benzyloxyindole. This step usually involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The 4-benzyloxyindole is then acetylated to form this compound. This step involves the reaction of 4-benzyloxyindole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyindole-3-acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-benzyloxyindole-3-carboxylic acid.
Reduction: Formation of 4-benzyloxyindole-3-ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxyindole-3-acetone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyloxyindole-3-acetone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
4-Benzyloxyindole-3-propanone: A similar compound with a slightly different structure.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
4-Benzyloxyindole-3-acetone is unique due to its specific benzyl and acetone functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives . Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-(4-phenylmethoxy-1H-indol-3-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)10-15-11-19-16-8-5-9-17(18(15)16)21-12-14-6-3-2-4-7-14/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUYDUSMLVBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555577 |
Source


|
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113997-55-0 |
Source


|
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

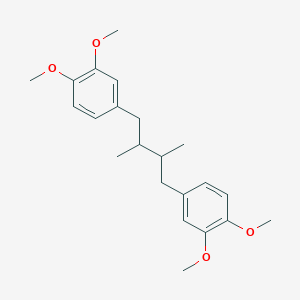

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B50612.png)

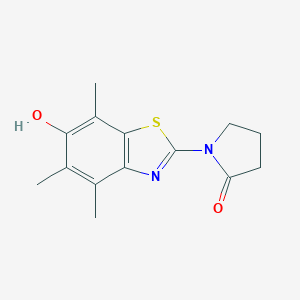

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
